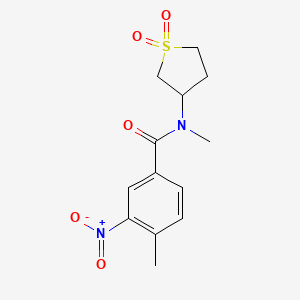

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H16N2O5S and its molecular weight is 312.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by the compound affects various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . .

Result of Action

The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation .

Biochemische Analyse

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This means that it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

As a GIRK channel activator, this compound can influence cell function by modulating the activity of these channels . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GIRK channels . It can bind to these channels, leading to their activation and subsequent changes in cell excitability .

Temporal Effects in Laboratory Settings

It has been noted that compounds with similar structures display nanomolar potency as GIRK1/2 activators with improved metabolic stability .

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O4S, with a molecular weight of approximately 299.34 g/mol. The compound features a tetrahydrothiophene moiety, which contributes to its unique chemical properties and potential biological activity.

Preliminary studies suggest that this compound may interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist for specific GPCRs, influencing neurotransmitter release and synaptic transmission.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

Anticancer Properties

Research indicates that compounds structurally similar to this compound show significant anticancer activity. For instance:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that the compound may possess similar properties.

Neuroprotective Effects

The activation of G protein-gated inwardly rectifying potassium (GIRK) channels by this compound could lead to neuroprotective effects. Activation of these channels is associated with reduced neuronal excitability and may have implications for conditions such as epilepsy and anxiety disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Significant growth inhibition |

| HeLa (Cervical Cancer) | 10.5 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 12.8 | High cytotoxicity |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated using tier 1 DMPK assays. Key findings include:

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,4-dimethyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-9-3-4-10(7-12(9)15(17)18)13(16)14(2)11-5-6-21(19,20)8-11/h3-4,7,11H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSNNOFQIQWMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.